molecular formula C11H18N2O B8615591 6-(Pyridin-3-yloxy)-hexylamine

6-(Pyridin-3-yloxy)-hexylamine

Cat. No. B8615591
M. Wt: 194.27 g/mol
InChI Key: BWDOZPBUYWEQIW-UHFFFAOYSA-N
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Patent
US07304066B2

Procedure details

A solution of 3-[6-amino-1-hexyl-oxy]-pyridine, hydrochloride in water was made strongly alkaline with sodium hydroxide and ectracted twice with chloroform. The organic phase was dried and evaporated in vacuo to yield an oil which was used in the next step without further purification.
Name
3-[6-amino-1-hexyl-oxy]-pyridine, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1.[OH-].[Na+].C(Cl)(Cl)Cl>O>[NH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][O:9][C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3|

Inputs

Step One
Name
3-[6-amino-1-hexyl-oxy]-pyridine, hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCCCCCCOC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
NCCCCCCOC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.